
4-(3-bromopropyl)-1-ethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen and two carbon atoms. This compound is a white crystalline solid, soluble in water, alcohols, and other organic solvents. It has a melting point of 97-99°C and a boiling point of 243-245°C.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-bromopropyl)-1-ethyl-1H-pyrazole typically involves the reaction of 1-ethyl-1H-pyrazole with 1,3-dibromopropane under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions: 4-(3-Bromopropyl)-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives.
Addition Reactions: It can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Addition Reactions: Catalysts like palladium or platinum in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole N-oxides.
Addition Reactions: Formation of alkylated pyrazoles.
科学的研究の応用
4-(3-Bromopropyl)-1-ethyl-1H-pyrazole has a variety of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of other organic compounds.
Catalysis: Acts as a catalyst in the polymerization of cyclic ethers.
Biological Research: Investigated for its potential antibacterial and DNA photocleavage activities.
Materials Science: Studied for its potential as a corrosion inhibitor.
Medicinal Chemistry: Explored for its anticancer activity.
作用機序
The mechanism of action of 4-(3-bromopropyl)-1-ethyl-1H-pyrazole involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the pyrazole ring. In biological applications, the compound may interact with cellular components, leading to antibacterial or anticancer effects through mechanisms such as DNA cleavage or inhibition of cellular enzymes .
類似化合物との比較
- 4-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 1-(3-Bromopropyl)-3,5-dimethyl-1H-pyrazole
- 4-(3-Bromopropyl)-1-methyl-1H-pyrazole
Comparison: 4-(3-Bromopropyl)-1-ethyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and applications. Compared to its dimethyl and methyl analogs, it may exhibit different physical properties and reactivity profiles, making it suitable for specific synthetic and research applications .
特性
分子式 |
C8H13BrN2 |
|---|---|
分子量 |
217.11 g/mol |
IUPAC名 |
4-(3-bromopropyl)-1-ethylpyrazole |
InChI |
InChI=1S/C8H13BrN2/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2-5H2,1H3 |
InChIキー |
FZCIEEFDEDJFGQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)
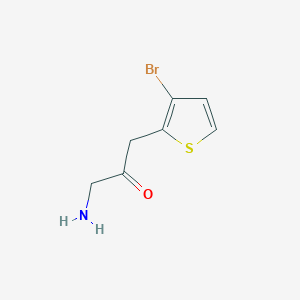
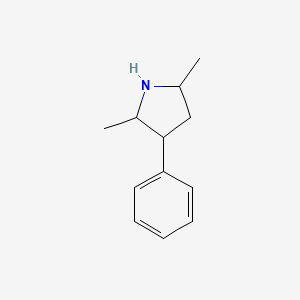
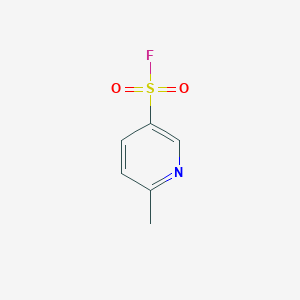
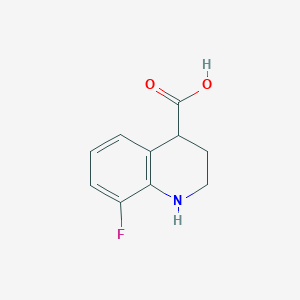
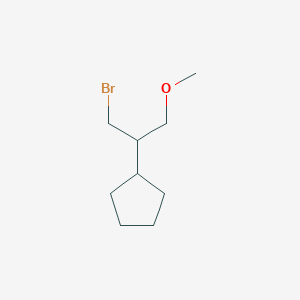
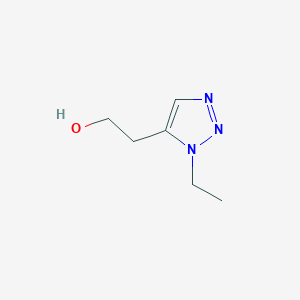
![4-Chloro-2-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}-1,3-thiazole-5-carbaldehyde](/img/structure/B13171204.png)
![Methyl 2-chloro-4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171205.png)
![3A-(aminomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13171212.png)
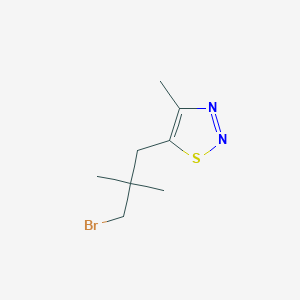
![3-[(Z)-2-Bromoethenyl]thiophene](/img/structure/B13171236.png)


